molecular formula C6H6N2O2 B143183 6-Methylpyrimidine-4-carboxylic acid CAS No. 138538-42-8

6-Methylpyrimidine-4-carboxylic acid

Cat. No. B143183
M. Wt: 138.12 g/mol
InChI Key: YSRGRWJKRYESQW-UHFFFAOYSA-N
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Description

6-Methylpyrimidine-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyrimidines, which are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3. The methyl group at position 6 and the carboxylic acid group at position 4 are functional groups that can participate in various chemical reactions and contribute to the compound's biological activity.

Synthesis Analysis

The synthesis of compounds related to 6-methylpyrimidine-4-carboxylic acid involves various methods. For instance, the synthesis of diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) has been achieved through a reaction that likely involves the formation of a pyrimidine ring followed by functionalization at the appropriate positions . Similarly, the synthesis of 6-methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo/thio-4-arylpyrimidine-5-carboxamide derivatives has been facilitated by uranyl nitrate hexahydrate under ultrasonic conditions, which suggests a method that could potentially be adapted for the synthesis of 6-methylpyrimidine-4-carboxylic acid derivatives .

Molecular Structure Analysis

The molecular structure of compounds related to 6-methylpyrimidine-4-carboxylic acid has been extensively studied using X-ray diffraction and quantum chemical DFT analysis. For example, the crystal and molecular structures of diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) have been determined, providing insights into the conformation and vibrational characteristics of the molecule . These studies are crucial for understanding the molecular geometry and electronic structure, which are important for predicting the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives is influenced by the presence of functional groups. The carboxylic acid group is known to participate in hydrogen bonding and can form supramolecular synthons, as observed in the crystal structures of pyrazinecarboxylic acids . Additionally, the methyl group at the 6-position can influence the electronic properties of the pyrimidine ring, affecting its reactivity in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methylpyrimidine-4-carboxylic acid derivatives can be inferred from related compounds. For instance, the vibrational spectra of the proton transfer complex between 2-amino-4-hydroxy-6-methylpyrimidine and salicylic acid have been analyzed, providing information on the stability and intermolecular interactions of the complex . The solubility, melting point, and stability of these compounds can be affected by the presence of substituents and the nature of the crystal packing, as seen in the various studies of pyrimidine derivatives .

Scientific Research Applications

Crystal and Molecular Structure Studies

6-Methylpyrimidine-4-carboxylic acid and its derivatives have been studied for their crystal and molecular structures. For instance, the crystal structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a compound related to 6-methylpyrimidine-4-carboxylic acid, has been reported (Richter et al., 2023).

Precursor in Pharmaceutical and Explosive Industries

4,6-Dihydroxy-2-methylpyrimidine, a compound closely related to 6-methylpyrimidine-4-carboxylic acid, finds applications in the preparation of high explosives and medicinal valued products. An economic process for its production has been developed, which is important for both the pharmaceutical and explosive industries (Patil et al., 2008).

Synthesis of 2-Substituted-4,6-Diazaindoles

The treatment of 5-amino-4-methylpyrimidine with n-BuLi led to the synthesis of a range of 2-substituted-4,6-diazaindoles, showcasing the utility of 6-methylpyrimidine-4-carboxylic acid derivatives in chemical synthesis (Song et al., 2009).

Development of Antiplasmin Drugs

6-Methylpyrimidine-4-carboxylic acid derivatives have been explored for their potential as antiplasmin drugs. For example, 5-aminomethylpyrimidine-2-carboxylic acid was synthesized as part of this search (Isoda et al., 1980).

Antiallergic Activity Studies

Some derivatives of 6-methylpyrimidine-4-carboxylic acid have been investigated for their antiallergic activities. The introduction of specific moieties into the pyridopyrimidine ring significantly enhanced their antiallergic activity (Hermecz et al., 1983).

Hepatitis C Virus Polymerase Inhibition

Derivatives of 6-methylpyrimidine-4-carboxylic acid have been identified as inhibitors of hepatitis C virus (HCV) NS5B polymerase, binding at the active site of the enzyme and showing potential as a treatment for HCV (Stansfield et al., 2004).

Future Directions

While specific future directions for 6-Methylpyrimidine-4-carboxylic acid are not mentioned in the retrieved information, pyrimidines have a wide range of pharmacological effects and are subjects of ongoing research . They are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Therefore, future research could focus on exploring these properties of 6-Methylpyrimidine-4-carboxylic acid.

properties

IUPAC Name

6-methylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-2-5(6(9)10)8-3-7-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRGRWJKRYESQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597432
Record name 6-Methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpyrimidine-4-carboxylic acid

CAS RN

138538-42-8
Record name 6-Methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylpyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
N Zanatta, AS Fortes, CE Bencke, MA Marangoni… - …, 2015 - thieme-connect.com
A simple and efficient procedure for the synthesis of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)-pyrimidine-4-carboxylates and their corresponding acid derivatives is …
Number of citations: 9 www.thieme-connect.com
Y Liu, J Hu, J Wang - Radiation Physics and Chemistry, 2014 - Elsevier
… intermediate products, such as 4,6-dimethylpyrimidin-2-amine, 4-aminobenzenesulfonic acid, 4-nitrophenol 4-nitrobenzenesulfonic acid, 2-amino-6-methylpyrimidine-4-carboxylic acid, …
Number of citations: 96 www.sciencedirect.com
CL Cioffi, B Racz, EE Freeman… - Journal of medicinal …, 2015 - ACS Publications
… Computational docking of an initial proposed set of 6-methylpyrimidine-4-carboxylic acid ligands was conducted within our model derived from the cocrystal structure of 3 bound to …
Number of citations: 40 pubs.acs.org
TA Walsh, PR Schmitzer - Modern Crop Protection Compounds, 2012 - Wiley Online Library
Auxin herbicides comprise a remarkable set of chemistries that have profound morphological and physiological effects on the growth of mainly (but not exclusively) broadleaf weeds. …
Number of citations: 7 onlinelibrary.wiley.com
CL Cioffi, P Muthuraman, A Raja, A Varadi… - Journal of medicinal …, 2020 - ACS Publications
… head group and the 6-methylpyrimidine-4-carboxylic acid bottom group moieties. We chose to … We postulated that the 6-methylpyrimidine-4-carboxylic acid bottom group provides …
Number of citations: 8 pubs.acs.org
Y Tian, M Zhou, Y Pan, X Du, Q Wang - Chemical Engineering Journal, 2021 - Elsevier
… -6-methylpyrimidine-4-carboxylic acid due to radical dot OH oxidation. The subsequent oxidative degradation of hydroquinone and 2-amino-6-methylpyrimidine-4-carboxylic acid would …
Number of citations: 84 www.sciencedirect.com
N Barhoumi, N Oturan, H Olvera-Vargas, E Brillas… - Water Research, 2016 - Elsevier
… Further oxidation of (C) leads to the formation of 2-amino-6-methylpyrimidine-4-carboxylic acid (F), as previously suggested by Liu et al (Liu and Wang, 2013). The subsequent oxidative …
Number of citations: 270 www.sciencedirect.com
AST Lim, IM Vincent, MP Barrett, IH Gilbert - ACS omega, 2019 - ACS Publications
The global prevalence of antibacterial resistance requires new antibacterial drugs with novel chemical scaffolds and modes of action. It is also vital to design compounds with optimal …
Number of citations: 2 pubs.acs.org
PJ Gilligan, L He, S Culp, L Fitzgerald, SW Tam… - Bioorganic & medicinal …, 1999 - Elsevier
Structure–activity studies around the 4-position of 2-anilinopyrimidine corticotropin releasing factor (CRF) antagonists suggest that there is a large lipophilic cavity in the rat CRF receptor…
Number of citations: 18 www.sciencedirect.com
WJ Qiu, MW Gao, Q Chen, A Zheng… - Applied …, 2022 - Wiley Online Library
… The 2-amino-6-methylpyrimidine-4-carboxylic acid, 2-pentene, oxalic acid, sulfanilic acid, 4-aminophenol, acetic acid, 2-amino-4, 6-dimethylpyrimidine, and formic acid could be …
Number of citations: 2 onlinelibrary.wiley.com

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